molecular formula C15H11ClN2O B193635 4-[(7-Chloroquinolin-4-yl)amino]phenol CAS No. 81099-86-7

4-[(7-Chloroquinolin-4-yl)amino]phenol

Katalognummer B193635
CAS-Nummer: 81099-86-7
Molekulargewicht: 270.71 g/mol
InChI-Schlüssel: FFAVTICKABAMSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4-[(7-Chloroquinolin-4-yl)amino]phenol” is a chemical compound with the molecular formula C20H24Cl3N3O . It is also known as “4-[(7-chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]phenol dihydrochloride” and has a molecular weight of 428.79 .


Molecular Structure Analysis

The molecular structure of “4-[(7-Chloroquinolin-4-yl)amino]phenol” is characterized by the presence of a 7-chloroquinolin-4-yl group and a phenol group . The InChI code for this compound is "1S/C20H22ClN3O.2ClH/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;;/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);2*1H" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(7-Chloroquinolin-4-yl)amino]phenol” include a molecular weight of 428.79 and a molecular formula of C20H24Cl3N3O . It is a solid at room temperature .

Wissenschaftliche Forschungsanwendungen

1. Antimalarial and Anticancer Agent

  • Summary of Application : This compound has been synthesized and evaluated for its potential as an antimalarial and anticancer agent . The derivatives of this compound, specifically [(7-Chloroquinolin-4-yl)amino]chalcones, were derived from the corresponding 3- or 4-[(7-chloroquinolin-4-yl)amino]acetophenone .
  • Methods of Application : The specific experimental procedures were not detailed in the source, but it involved the synthesis of these derivatives and their subsequent evaluation for antimalarial and anticancer activity .
  • Results or Outcomes : The most active compounds displayed inhibitory values against heme cristallization in the range of 93.14 ± 1.74 – 94.93 ± 1.50 % as an antimalarial mechanism and cytotoxic effect with IC50 values of 7.93 ± 2.05, 7.11 ± 2.06 and 6.95 ± 1.62 μg/mL for compounds 13, 17 and 19 respectively against humane prostate LNCaP tumor cells .

2. Antibacterial Agent

  • Summary of Application : Chalcones, which include “4-[(7-Chloroquinolin-4-yl)amino]phenol”, have been studied for their antibacterial potential, particularly against Staphylococcus aureus .
  • Methods of Application : The specific experimental procedures were not detailed in the source, but it involved the investigation of the antibacterial potential of chalcones and their derivatives .
  • Results or Outcomes : The study concluded that chalcones and their derivatives have great potential in medicinal chemistry as antibacterial agents, and they can be easily obtained through substitutions in the A and B rings of chalcones to obtain the desired bioactivity .

3. SARS-CoV-2 Mpro Inhibitor

  • Summary of Application : This compound has been synthesized and evaluated for its potential as a SARS-CoV-2 Mpro inhibitor . The analog that showed the greatest affinity and lowest IC50 values was synthesized and characterized for its posterior incorporation into a polycapro-lactone-based nanoparticulate system .
  • Methods of Application : The specific experimental procedures were not detailed in the source, but it involved the synthesis of these derivatives and their subsequent evaluation for SARS-CoV-2 Mpro inhibitory activity .
  • Results or Outcomes : The synthesized analog is much less toxic than chloroquine and that the nanoparticulate system allowed for the prolonged release of the analog without evidence of adverse effects on the cell lines used .

4. Heme Crystallization Inhibitor

  • Summary of Application : This compound has been synthesized and evaluated for its potential to inhibit heme crystallization .
  • Methods of Application : The specific experimental procedures were not detailed in the source, but it involved the synthesis of these derivatives and their subsequent evaluation for heme crystallization inhibitory activity .
  • Results or Outcomes : The most active compounds displayed inhibitory values against heme cristallization .

Safety And Hazards

The compound “4-[(7-Chloroquinolin-4-yl)amino]phenol” is classified as Acute Tox. 3 Oral - Eye Irrit. 2 according to hazard classifications .

Zukünftige Richtungen

The future directions for “4-[(7-Chloroquinolin-4-yl)amino]phenol” and related compounds could involve further exploration of their potential as antimalarial and anticancer agents . Additionally, the development of new antimicrobial agents using the aminoquinoline moiety is a promising area of research .

Eigenschaften

IUPAC Name

4-[(7-chloroquinolin-4-yl)amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-10-1-6-13-14(7-8-17-15(13)9-10)18-11-2-4-12(19)5-3-11/h1-9,19H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAVTICKABAMSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C3C=CC(=CC3=NC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10279366
Record name 4-[(7-chloroquinolin-4-yl)amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((7-Chloroquinolin-4-yl)amino)phenol

CAS RN

81099-86-7
Record name 81099-86-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12488
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[(7-chloroquinolin-4-yl)amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-CHLORO-4-(4-HYDROXYANILINO)QUINOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-aminophenol (1.09 g, 10 mmol) and 4,7-dichloroquinoline (1.98 g, 1 eq) were refluxed in 50 mL of ethanol for 2 h. The reaction mixture was then cooled to room temperature and the precipitate was removed by filtration and washed successively with a saturated aqueous solution of NaHCO3, water, methanol and then petroleum ether to yield expected compound as a yellow powder (2.57 g, 95% yield). LC-MS: m/z (ESI) 271.1 [M+H]+.
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(7-Chloroquinolin-4-yl)amino]phenol
Reactant of Route 2
Reactant of Route 2
4-[(7-Chloroquinolin-4-yl)amino]phenol
Reactant of Route 3
Reactant of Route 3
4-[(7-Chloroquinolin-4-yl)amino]phenol
Reactant of Route 4
Reactant of Route 4
4-[(7-Chloroquinolin-4-yl)amino]phenol
Reactant of Route 5
Reactant of Route 5
4-[(7-Chloroquinolin-4-yl)amino]phenol
Reactant of Route 6
Reactant of Route 6
4-[(7-Chloroquinolin-4-yl)amino]phenol

Citations

For This Compound
12
Citations
J Guevara‐Pulido, RA Jiménez, SJ Morantes… - …, 2022 - Wiley Online Library
A series of chloroquine analogs were designed to search for a less toxic chloroquine derivative as a potential SARS‐CoV‐2 Mpro inhibitor. Herein, an ANN‐based QSAR model was …
VG Dongre, PP Karmuse, PD Ghugare… - … Journal Devoted to …, 2008 - Wiley Online Library
Three unknown impurities in an amodiaquine bulk drug sample were detected by reversed‐phase high‐performance liquid chromatography with ultraviolet detection (HPLC/UV). A …
JP Mufusama, L Hoellein, D Feineis… - …, 2018 - Wiley Online Library
A simple and robust CZE method was developed for the separation and quantification of the antimalarial compound amodiaquine as well as three of its synthetic impurities at a …
CP MAURYA - 2017 - shodhgangotri.inflibnet.ac.in
OBJECTIVE: In today’s life the importance of drug has being increased in terms of much way and it is found that some impurities are associated with these drugs. So, it was found to …
Number of citations: 2 shodhgangotri.inflibnet.ac.in
S Guglielmo, M Bertinaria, B Rolando, M Crosetti… - European journal of …, 2009 - Elsevier
The synthesis and the study of new amodiaquine derivatives bearing modified lateral basic chains as new agents with both antimalarial and antileishmanial activities are reported. The …
Number of citations: 38 www.sciencedirect.com
DND David, JC Breytenbach, PJ Smith… - …, 2011 - thieme-connect.com
New 4-aminoquinoline-derived esterscontaining the redox-active ferrocenegroup brought in by either ferrocenyfor-mic or 4-ferrocenylbutanoic acids weresynthesized and tested in vitro …
Number of citations: 16 www.thieme-connect.com
S Willems, J Ohrndorf, W Kilu, J Heering… - Journal of Medicinal …, 2021 - ACS Publications
The ligand-activated transcription factor nuclear receptor related-1 (Nurr1) exhibits great potential for neurodegenerative disease treatment, but potent Nurr1 modulators to further probe …
Number of citations: 12 pubs.acs.org
YY Feng, CE Dong, R Li, XQ Zhang, W Wang… - Journal of Molecular …, 2023 - Elsevier
A series of new hybrids of 1,2,4-triazine-quinoline were designed, synthesized and assessed as antimalarial agents. The structures of the 1,2,4-triazine-quinoline hybrids were …
Number of citations: 3 www.sciencedirect.com
R Řemínek, F Foret - Electrophoresis, 2021 - Wiley Online Library
Capillary electrophoresis represents a promising technique in the field of pharmaceutical analysis. The presented review provides a summary of capillary electrophoretic methods …
WG Yeibyo - 2020 - search.proquest.com
Dolutegravir is a drug used as an Integrase Strand Transfer Inhibitor (INSTI s) to treat acquired immune deficiency syndrome (HIV/AIDS) patients. Dolutegravir has low aqueous solubility…
Number of citations: 0 search.proquest.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.